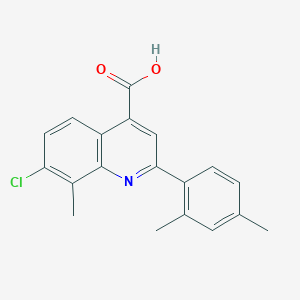

7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid” is a chemical compound with the molecular formula C19H15Cl2NO . It has a molecular weight of 344.24 . This compound is used for proteomics research .

Synthesis Analysis

The synthesis of similar compounds, such as 7-chloroquinoline derivatives, has been reported in the literature . The synthesis involves the application of the Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde . The carbaldehyde functional group was transformed into nitriles using POCl3 and NaN3, which was subsequently converted to amide using CH3CO2H and H2SO4 .Molecular Structure Analysis

The molecular structure of this compound is based on the quinoline heterocycle, which is a useful scaffold to develop bioactive molecules . The compound contains a chloroquinoline core, which is substituted with a dimethylphenyl group and a methyl group .Chemical Reactions Analysis

While specific chemical reactions involving “7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid” are not available in the retrieved data, quinoline derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in the Vilsmeier–Haack reaction, a formylation process that involves the conversion of a carbaldehyde functional group into nitriles .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The compound has been involved in the synthesis of various novel chemical structures, demonstrating its utility as a versatile building block in organic chemistry. For instance, the synthesis of novel substituted dibenzonaphthyridines involves reactions that yield a range of compounds with potential pharmacological activities. These reactions highlight the compound's role in creating complex structures with potential for further application in drug development and materials science (Manoj & Prasad, 2009). Additionally, the synthesis and molecular and crystal structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates provide insights into the structural characteristics and potential reactivity of compounds derived from or related to 7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid, aiding in the development of new materials and drugs with optimized properties (Rudenko et al., 2013).

Antibacterial Activity

Research has also focused on evaluating the antibacterial properties of derivatives of this compound. A study on substituted 4-oxoquinoline-3-carboxylic acids, including those with modifications similar to 7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid, found that certain derivatives exhibit highly potent antibacterial activity against both gram-positive and gram-negative bacteria, including resistant strains like Pseudomonas aeruginosa. This suggests the potential for developing new antibiotics based on the structural framework of 7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid and its derivatives (Miyamoto et al., 1990).

Photolabile Protecting Groups

Another intriguing application is the development of photolabile protecting groups for carboxylic acids based on derivatives of quinoline, which are essential in the synthesis of biologically active molecules. These protecting groups, such as those derived from 8-bromo-7-hydroxyquinoline, have shown increased solubility, low fluorescence, and significant sensitivity to multiphoton-induced photolysis, making them highly useful in releasing biologically active compounds in a controlled manner (Fedoryak & Dore, 2002).

Safety and Hazards

Orientations Futures

The future directions for the research and development of “7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid” and similar compounds could involve further exploration of their antibacterial and antioxidant activities . The findings of in vitro antibacterial and molecular docking analysis suggest that these compounds might be considered for further analysis as antibacterial and anticancer drugs .

Propriétés

IUPAC Name |

7-chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c1-10-4-5-13(11(2)8-10)17-9-15(19(22)23)14-6-7-16(20)12(3)18(14)21-17/h4-9H,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXFMRZUSBCZPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]aniline](/img/structure/B2841039.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2841047.png)

![4-Bromo-2-{[(4-butylphenyl)amino]methyl}phenol](/img/structure/B2841055.png)

![[3-(Methoxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B2841056.png)

![5-[Benzyl(methyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2841059.png)